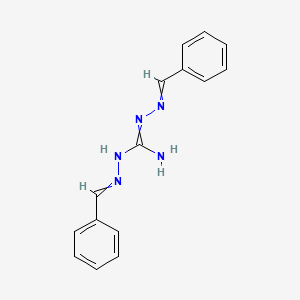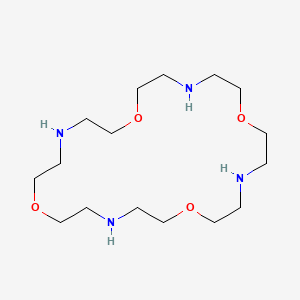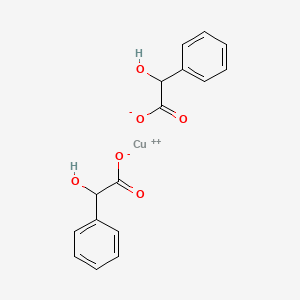
Tris(4-methylphenyl)silicon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methylphenyl)silicon, also known as benzene, 1,1’,1’'-silylidynetris[4-methyl-, is a silicon-based organic compound with the molecular formula C21H22Si. It is characterized by the presence of three 4-methylphenyl groups attached to a central silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(4-methylphenyl)silicon can be synthesized through the reaction of silicon tetrachloride (SiCl4) with 4-methylphenylmagnesium bromide (C7H7MgBr) in an anhydrous ether solution. The reaction typically proceeds as follows:
SiCl4+3C7H7MgBr→Si(C7H7)3+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane derivatives.
Substitution: The compound can participate in substitution reactions where the 4-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted silicon compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Tris(4-methylphenyl)silicon is used as a precursor in the synthesis of organosilicon compounds. It serves as a building block for the preparation of more complex silicon-based materials.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential use in drug delivery systems and as bioactive agents.
Industry: The compound is utilized in the production of silicone resins and adhesives. It enhances the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .
Mecanismo De Acción
The mechanism of action of tris(4-methylphenyl)silicon involves its ability to form stable bonds with other elements, particularly oxygen and carbon. This stability is attributed to the silicon atom’s ability to accommodate multiple bonds and its relatively low electronegativity. The compound’s molecular targets and pathways are primarily related to its interactions with organic and inorganic substrates, leading to the formation of stable silicon-based compounds .
Comparación Con Compuestos Similares
- Tris(4-methylphenyl)phosphine
- Tris(4-methylphenyl)phosphine oxide
- Tris(4-methylphenyl)phosphine sulfide
- Tris(4-methylphenyl)phosphine selenide
Comparison: Tris(4-methylphenyl)silicon is unique due to the presence of a silicon atom, which imparts distinct chemical properties compared to its phosphorus analogs. The silicon atom’s ability to form stable bonds with oxygen and carbon makes it particularly useful in the synthesis of high-performance materials. In contrast, phosphorus-based compounds are more commonly used in coordination chemistry and catalysis .
Propiedades
Número CAS |
4620-79-5 |
|---|---|
Fórmula molecular |
C21H21Si |
Peso molecular |
301.5 g/mol |
InChI |
InChI=1S/C21H21Si/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Clave InChI |
KGLQEIPZGCUAMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
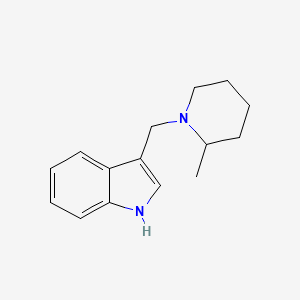
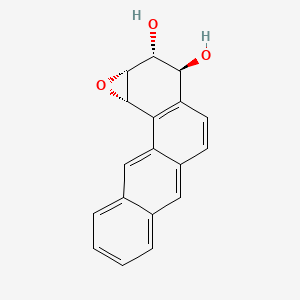

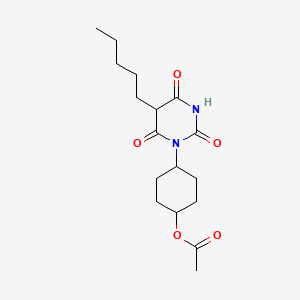
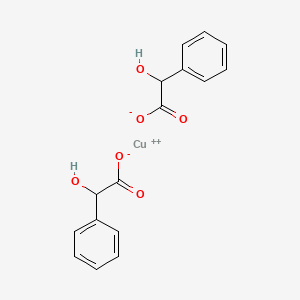

![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
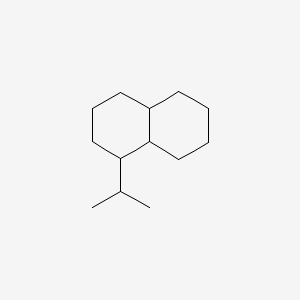
![2-amino-1-(4-butylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14161025.png)
